

Solubility Profile of Aleuritic Acid Methyl Ester in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Aleuritic acid methyl ester

Cat. No.: B15188469

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This technical guide provides a comprehensive overview of the solubility of **aleuritic acid methyl ester**, a key derivative of aleuritic acid obtained from shellac. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of fragrances, polymers, and pharmaceutical intermediates. This document summarizes the available qualitative solubility data, presents solubility information for structurally similar compounds to provide a comparative context, and outlines a detailed experimental protocol for solubility determination.

Introduction to Aleuritic Acid Methyl Ester

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major component of shellac, a natural resin. Its methyl ester, **aleuritic acid methyl ester**, is a versatile chemical intermediate. The solubility of this ester in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and formulation strategies.

Solubility of Aleuritic Acid Methyl Ester

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for **aleuritic acid methyl ester**. However, qualitative descriptions of its solubility in several common organic solvents have been reported.

Table 1: Qualitative Solubility of **Aleuritic Acid Methyl Ester**

Solvent	Solubility Description
Methanol	Soluble
Ethanol	Soluble
Chloroform	Soluble
Acetone	Soluble
Benzene	Less Soluble
Petroleum Ether	Insoluble

Solubility of Structurally Similar Compounds

In the absence of quantitative data for **aleuritic acid methyl ester**, the solubility of structurally related long-chain hydroxy fatty acid methyl esters, namely methyl 12-hydroxystearate and methyl ricinoleate, can provide valuable insights. It is crucial to note that this data is for comparative purposes and the actual solubility of **aleuritic acid methyl ester** may vary.

Table 2: Solubility Data for Structurally Similar Compounds

Compound	Solvent	Temperature (°C)	Solubility (approx.)
Methyl 12-hydroxystearate	Chloroform	Not Specified	Slightly Soluble[1][2]
Methanol	Not Specified	Slightly Soluble[1][2]	
Water	25	89.94 µg/L[1]	
Methyl ricinoleate	Ethanol	Not Specified	~ 50 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)	Not Specified	~ 50 mg/mL[3][4]	
Dimethylformamide (DMF)	Not Specified	~ 50 mg/mL[3][4]	

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol, based on the widely used isothermal shake-flask method followed by gravimetric analysis, is provided.

Objective: To determine the equilibrium solubility of **aleuritic acid methyl ester** in a given organic solvent at a specific temperature.

Materials:

- **Aleuritic acid methyl ester** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Analytical balance (accurate to ± 0.1 mg)
- Glass vials with screw caps
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Syringes
- Evaporating dish or pre-weighed vials
- Drying oven
- Desiccator

Methodology:

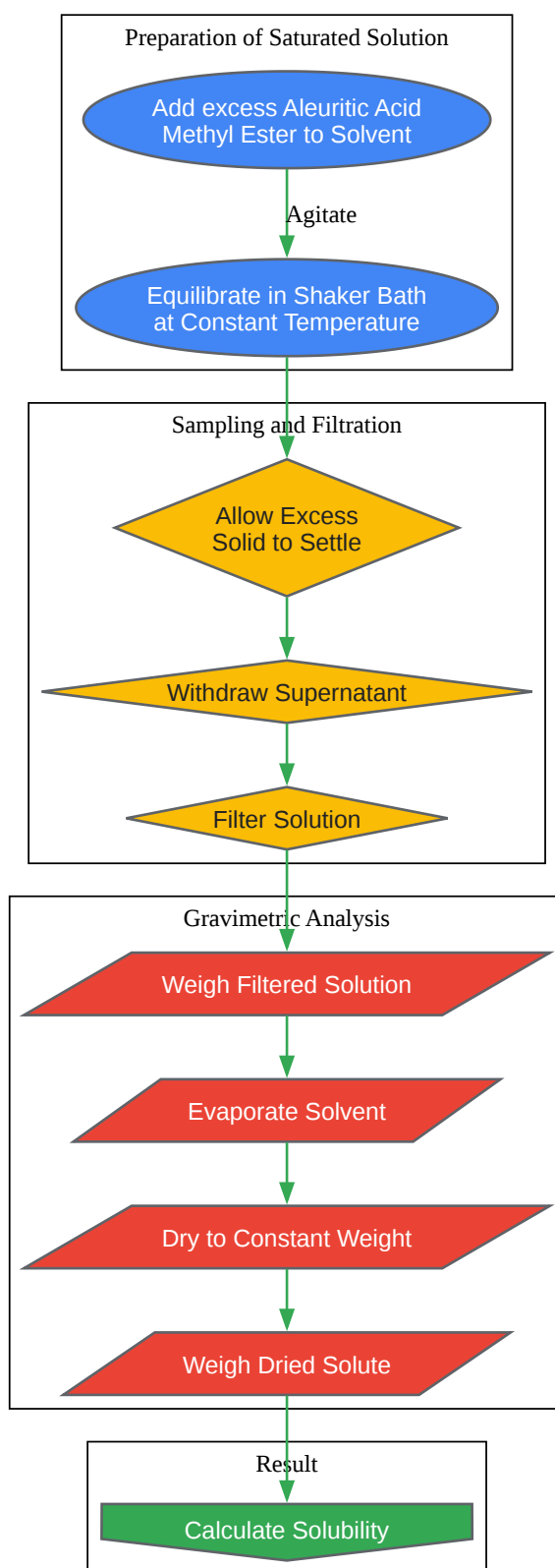
- Preparation of Saturated Solution:
 - Add an excess amount of **aleuritic acid methyl ester** to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
 - Securely cap the vials to prevent solvent evaporation.

- Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
- Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Record the exact weight of the evaporating dish containing the filtrate.
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated fume hood.
 - Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
 - Weigh the evaporating dish containing the dried solute.
 - Repeat the drying and weighing steps until a constant weight is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.

- The solubility can then be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent in the aliquot taken.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **aleuritic acid methyl ester**.



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Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of **aleuritic acid methyl ester** based on available data and established scientific methodologies. For projects requiring precise solubility values, it is strongly recommended to perform the experimental determination as outlined.

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